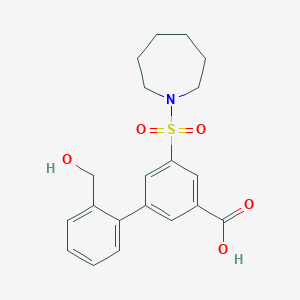
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid, also known as AZHB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZHB belongs to the class of biphenyl sulfonamides and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Wirkmechanismus
The exact mechanism of action of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid is not fully understood. However, it is believed that 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. For example, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell growth. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to inhibit the activity of the enzyme aldose reductase, which is implicated in the development of diabetic complications.
Biochemical and Physiological Effects:
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it an attractive candidate for further research. However, there are also some limitations to using 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid in lab experiments. For example, its exact mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity and side effects.
Synthesemethoden
The synthesis of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid involves the reaction of 2,2'-dihydroxybiphenyl with 5-aminopentylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting compound is then treated with 3-chloro-4-fluorobenzoic acid in the presence of potassium carbonate and N,N-dimethylacetamide to obtain 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. The overall yield of the synthesis process is around 50%.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c22-14-15-7-3-4-8-19(15)16-11-17(20(23)24)13-18(12-16)27(25,26)21-9-5-1-2-6-10-21/h3-4,7-8,11-13,22H,1-2,5-6,9-10,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQWTJWWGDVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
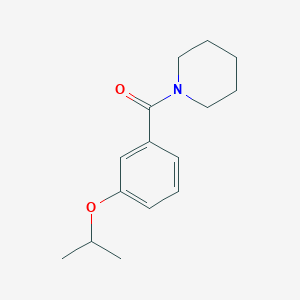
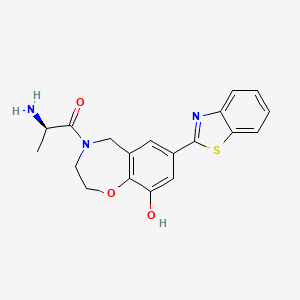
![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)

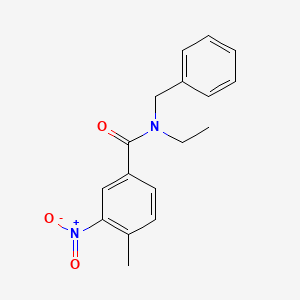
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)

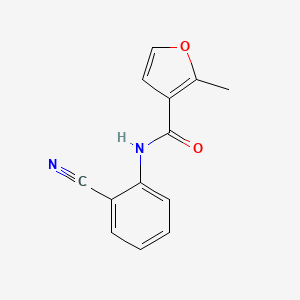
![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)

![N,2-dimethyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5297234.png)